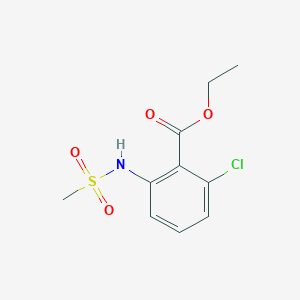

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation . For instance, Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate was prepared starting with 4-Amino-methylbenzene-2-sulfonic acid, resulting in a total yield of 44.2% . This process is noted for its suitability for industrial production due to higher yield and lower cost.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic methods such as IR, MS, and 1H-NMR . For example, the structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography, revealing details about intramolecular and intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involving benzoate derivatives can be complex. For instance, the sulfonation of various benzene derivatives has been studied, showing different pathways and products depending on the reaction conditions . The presence of substituents on the benzene ring can significantly influence the outcome of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. Aromatic π–π interactions, non-classical hydrogen bonds, and the presence of electron-withdrawing or donating groups can affect properties like solubility, melting point, and reactivity . The linear relationship between chemical shifts in 1H-NMR spectra and Hammett constants indicates the influence of substituents on the electronic environment of the benzylic protons .

Scientific Research Applications

Chemical Properties and Potential Uses

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is a chemical compound with diverse applications in scientific research. One of the key characteristics of this compound is its stability under various conditions and its ability to undergo transformation through different chemical processes.

Phototransformation in Aqueous Solution : Research shows that this compound undergoes rapid and extensive photodegradation in aqueous solution. This process leads to the formation of several photoproducts, including 4-methoxy-6-chloro-2-aminopyrimidine, ethyl 2-aminosulfonylbenzoate, and others. The rate of degradation varies with different types of water and pH levels, indicating potential environmental applications (Choudhury & Dureja, 1996).

Biodegradation by Microbial Activity : Studies also highlight the biodegradation of compounds similar to this compound by specific microorganisms. For instance, Rhodococcus sp. D310-1 can degrade chlorimuron-ethyl, a related compound, and transform it into various biodegradation products. This microbial degradation path could offer insights into environmental bioremediation strategies (Li et al., 2016).

Role in Synthesis of Other Chemicals : The compound has been used in the synthesis of other chemicals, like in the development of multi-kilogram-scale synthesis of certain selective and reversible antagonists of receptors. This showcases its role in pharmaceutical manufacturing and research (Andersen et al., 2013).

Electrophysiological Activity : Research into N-substituted imidazolylbenzamides, which are structurally related to this compound, has shown potential in cardiac electrophysiological activities. This suggests possible applications in cardiovascular research (Morgan et al., 1990).

Hydrolysis and Cyclization Reactions : The kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin have been studied, providing insights into reaction mechanisms and rates. This knowledge is crucial for understanding the chemical behavior under different environmental conditions (Di Loreto et al., 2002).

Safety and Hazards

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It’s important to note that this compound is for research use only and not for medicinal, household, or other use .

properties

IUPAC Name |

ethyl 2-chloro-6-(methanesulfonamido)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-3-16-10(13)9-7(11)5-4-6-8(9)12-17(2,14)15/h4-6,12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQFQSWXBYOKLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)

![Ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)

![(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one](/img/structure/B2505134.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505136.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide](/img/structure/B2505138.png)

![N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2505140.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)